molecular formula C10H7ClO2 B13077081 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

Cat. No.: B13077081
M. Wt: 194.61 g/mol
InChI Key: JTZVSLMCRXHHPD-UHFFFAOYSA-N
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Description

5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with the molecular formula C10H7ClO2 It is a derivative of indene, featuring a chlorine atom at the 5-position, a carbonyl group at the 1-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester: Similar structure but with a hydroxy and ester group.

    5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

6-chloro-3-oxo-1,2-dihydroindene-2-carbaldehyde

InChI

InChI=1S/C10H7ClO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(9)13/h1-2,4-5,7H,3H2

InChI Key

JTZVSLMCRXHHPD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)Cl)C=O

Origin of Product

United States

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